![molecular formula C13H16ClF2N3 B15112042 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112042.png)
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and 3-fluorobenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-fluoroethylamine with 3-fluorobenzyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 4-methylpyrazole to form the desired pyrazole derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for various chemical research purposes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another pyrazole derivative with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which can influence its chemical behavior and biological activity.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
Precursor Preparation : React 4-methylpyrazol-3-amine with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF to introduce the fluoroethyl group.
Benzylation : Couple the intermediate with 3-fluorobenzyl chloride via nucleophilic substitution, using catalysts like Cu(I)Br to enhance regioselectivity .
Salt Formation : Treat the free base with HCl in ethanol to form the hydrochloride salt.
Optimization Tips :
- Temperature : Maintain 35–50°C during benzylation to avoid side reactions .
- Solvent Choice : Use DMSO or DMF for high solubility of intermediates .
- Purification : Employ gradient column chromatography (e.g., ethyl acetate/hexane) to isolate the product with >95% purity .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer :
- ¹H/¹³C NMR :
- Fluoroethyl Group : Look for split peaks near δ 4.5–4.8 ppm (¹H) and δ 70–85 ppm (¹³C) due to fluorine coupling .
- Aromatic Protons : Signals at δ 6.8–7.4 ppm confirm the 3-fluorophenyl moiety .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) with m/z matching the theoretical mass (±0.001 Da) .
- IR Spectroscopy : Bands at ~3298 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-F vibrations) confirm functional groups .
Q. Advanced: How can computational methods assist in predicting the reactivity and biological targets of this compound?
Answer :
- Reactivity Prediction :
Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-deficient nature may drive interactions with biological nucleophiles . - Target Identification :
Perform molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to predict binding affinities for kinases or GPCRs, leveraging the fluorinated groups’ polarity for hydrogen bonding . - Reaction Path Simulation :
Quantum mechanics/molecular mechanics (QM/MM) models can optimize synthetic pathways, reducing trial-and-error experimentation .
Q. Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?
Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Meta-Analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .
- Structural Confirmation : Re-characterize the compound in-house to rule out batch-specific impurities affecting activity .
Q. Advanced: How to design experiments to elucidate the mechanism of action involving fluorine substituents?
Answer :
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track biodistribution and target engagement .
- Structure-Activity Relationship (SAR) : Compare activity of fluorinated vs. non-fluorinated analogs. For example, replacing the 2-fluoroethyl group with ethyl may reduce metabolic stability .
- Kinetic Studies : Measure binding kinetics (e.g., surface plasmon resonance) to assess fluorine’s role in enhancing binding entropy .
Q. Advanced: What are the best practices for optimizing yield and purity in large-scale synthesis without industrial methods?
Answer :
- Continuous Flow Chemistry : Use microreactors to enhance mixing and heat transfer, improving yield by 15–20% compared to batch processes .
- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
- In-Line Monitoring : Implement FTIR or HPLC-PDA to track reaction progress and terminate at peak purity .
Q. Basic: What are the solubility and stability profiles under various conditions, and how do they affect experimental outcomes?
Answer :
- Solubility :
- Highly soluble in DMSO (>50 mg/mL) but limited in water (<0.1 mg/mL). Use DMSO stocks for in vitro assays, diluted to <1% to avoid cytotoxicity .
- Stability :
- pH Sensitivity : Degrades rapidly at pH >8; store in acidic buffers (pH 4–6) .
- Light Sensitivity : Protect from UV exposure to prevent photo-defluorination .
Q. Advanced: How to employ Design of Experiments (DoE) in improving synthesis efficiency?
Answer :
- Screening Phase : Use a Plackett-Burman design to test 6–8 variables (e.g., temperature, solvent, catalyst) with minimal runs .
- Optimization Phase : Apply response surface methodology (RSM) to model interactions between critical factors (e.g., temperature vs. reaction time) .
- Validation : Confirm predicted optimal conditions with triplicate runs, achieving ±5% deviation .
Properties
Molecular Formula |
C13H16ClF2N3 |
---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-9-18(6-5-14)17-13(10)16-8-11-3-2-4-12(15)7-11;/h2-4,7,9H,5-6,8H2,1H3,(H,16,17);1H |
InChI Key |
PNTLHXCTHWCSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)F)CCF.Cl |
Origin of Product |
United States |
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